3-Butyl-1-methyl-1H-pyrazol-5-amine
Description
3-Butyl-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a methyl group at the N1 position and a butyl chain at the C3 position of the pyrazole ring. Its molecular formula is C₈H₁₅N₃, with a molecular weight of 153.23 g/mol. Pyrazol-5-amine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including enzymes and receptors .
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
5-butyl-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H15N3/c1-3-4-5-7-6-8(9)11(2)10-7/h6H,3-5,9H2,1-2H3 |
InChI Key |
IKVSYFLSDPAAKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN(C(=C1)N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features and Molecular Properties
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | 1-methyl, 3-butyl | C₈H₁₅N₃ | 153.23 | Linear alkyl chain enhances lipophilicity |
| 3-Ethyl-1-methyl-1H-pyrazol-5-amine | 1-methyl, 3-ethyl | C₆H₁₁N₃ | 125.17 | Shorter chain reduces hydrophobicity |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 1-phenyl, 3-methyl | C₁₀H₁₁N₃ | 173.21 | Aromatic phenyl enhances rigidity |
| 3-(tert-Butyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine | 1-(2,4-dichlorophenyl), 3-tert-butyl | C₁₃H₁₅Cl₂N₃ | 308.19 | Bulky substituents increase steric hindrance |
| 3-tert-Butyl-1-(3,4-Dimethylphenyl)-1H-pyrazol-5-amine | 1-(3,4-dimethylphenyl), 3-tert-butyl | C₁₅H₂₁N₃ | 243.35 | Extended aromatic system improves π-π interactions |
Key Observations :
- Aromatic vs. Aliphatic Substituents : Phenyl or dichlorophenyl groups () introduce aromaticity and electronic effects, favoring interactions with hydrophobic pockets in proteins.
- Steric Effects : Bulky tert-butyl or dichlorophenyl groups () may hinder molecular rotation or binding to sterically constrained targets.
Key Observations :
- The target compound’s synthesis likely follows alkylation strategies similar to those for 3-ethyl-1-methyl derivatives ().
- Substituents like dichlorophenyl or methoxybenzyl require specialized coupling reactions (e.g., Ullmann or Schiff base formation) to achieve regioselectivity .
Pharmacological and Physicochemical Properties
Table 3: Functional Comparisons
Key Observations :
- The butyl chain in the target compound balances moderate lipophilicity (LogP ~2.5) with aqueous solubility, making it suitable for in vitro assays.
- Halogenated or methoxy-substituted analogs () exhibit higher LogP values, favoring lipid-rich environments but requiring solubilizing agents like DMSO.
- Aryl-substituted derivatives (e.g., phenyl, dichlorophenyl) are often prioritized in drug discovery for their target affinity and metabolic stability .
Q & A
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